molecular formula C10H9NOS B13986251 7-methyl-1-sulfanylidene-4H-isoquinolin-3-one CAS No. 90923-89-0

7-methyl-1-sulfanylidene-4H-isoquinolin-3-one

Cat. No.: B13986251
CAS No.: 90923-89-0
M. Wt: 191.25 g/mol
InChI Key: HVTIMTZZXLZGMH-UHFFFAOYSA-N
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Description

7-methyl-1-sulfanylidene-4H-isoquinolin-3-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 7th position and a sulfanylidene group at the 1st position of the isoquinoline ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 7-methyl-1-sulfanylidene-4H-isoquinolin-3-one, can be achieved through various methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions .

Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method is known for its high yield and efficiency .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves the use of metal catalysts to enhance the reaction rate and yield. For example, the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst has been reported as an efficient method for synthesizing isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

7-methyl-1-sulfanylidene-4H-isoquinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoquinoline derivatives .

Scientific Research Applications

7-methyl-1-sulfanylidene-4H-isoquinolin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-1-sulfanylidene-4H-isoquinolin-3-one involves its interaction with various molecular targets and pathways. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the aromatic ring system can participate in π-π interactions with aromatic amino acids in proteins, further influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which allows for unique interactions with biological targets and distinct reactivity in chemical reactions. This makes it a valuable compound for both scientific research and industrial applications .

Properties

CAS No.

90923-89-0

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

7-methyl-1-sulfanylidene-4H-isoquinolin-3-one

InChI

InChI=1S/C10H9NOS/c1-6-2-3-7-5-9(12)11-10(13)8(7)4-6/h2-4H,5H2,1H3,(H,11,12,13)

InChI Key

HVTIMTZZXLZGMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(=O)NC2=S)C=C1

Origin of Product

United States

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